molecular formula C22H14FN3 B2506828 3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 692287-78-8

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2506828
CAS No.: 692287-78-8
M. Wt: 339.373
InChI Key: LZARQWHDLKJXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a high-purity chemical compound designed for research use in medicinal chemistry and drug discovery. This molecule features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, rigid, and planar N-heterocyclic system known for its versatile biological activity and significant presence in pharmaceutical research . The structural motif of this compound is of high interest in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . Protein kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor, disrupting the phosphorylation processes that drive oncogenic pathways . The specific substitution pattern of this compound, with a 4-fluorophenyl group at the 3-position and a bulky 2-naphthyl group at the 7-position, is engineered to explore structure-activity relationships (SAR). Research on analogous structures indicates that a 4-fluorophenyl group at the 3-position can be a key contributor to potent biological activity, as seen in inhibitors of mycobacterial ATP synthase . The extended aromatic system of the 2-naphthyl group is intended to enhance interactions with hydrophobic regions of enzyme binding pockets, potentially improving binding affinity and selectivity . This compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is supplied with comprehensive analytical data to ensure identity and purity for research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3/c23-19-9-7-16(8-10-19)20-14-25-26-21(11-12-24-22(20)26)18-6-5-15-3-1-2-4-17(15)13-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZARQWHDLKJXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3-aminopyrazole with 4-fluorobenzaldehyde and 2-naphthylamine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the overall sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds bearing this structural motif have shown promising results against breast cancer and leukemia cells, indicating their potential as anticancer agents .

Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound AMCF-710.5
Compound BK5628.3
Compound CHeLa12.0

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of 3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine against various bacterial strains. In comparative studies, this compound has demonstrated lower minimum inhibitory concentrations (MIC) than standard antibiotics, showcasing its potential as a new antimicrobial agent.

Table 2: Antimicrobial Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameBacterial StrainMIC (μg/mL)
Compound DStaphylococcus aureus6.25
Compound EEscherichia coli12.5
Compound FBacillus subtilis25

Material Science Applications

Beyond medicinal applications, the unique structural properties of pyrazolo[1,5-a]pyrimidines have attracted attention in material science. These compounds exhibit interesting photophysical properties that make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorophores in biological imaging.

Photophysical Properties

The planar structure and rigidity of the pyrazolo[1,5-a]pyrimidine core allow for efficient π-π stacking interactions, which are beneficial for electronic applications. Research indicates that derivatives can be tuned to emit light at various wavelengths, enhancing their utility in optoelectronic devices .

Table 3: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameEmission Wavelength (nm)Quantum Yield (%)
Compound G45025
Compound H52030
Compound I60020

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results indicated that specific modifications to the substituents on the pyrazolo ring significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of synthesized pyrazolo[1,5-a]pyrimidines against multidrug-resistant bacterial strains. The study concluded that certain derivatives exhibited potent antibacterial activity comparable to conventional antibiotics, suggesting their potential role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of oncogenic kinases can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Key Observations :

  • Fluorinated substituents (e.g., 4-fluorophenyl) improve metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • Bulky groups (e.g., 2-naphthyl, biphenyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Chlorinated analogs (e.g., 4-chlorophenyl) show notable antibacterial activity, though cytotoxicity risks may limit therapeutic use .

Key Observations :

  • Ultrasonic irradiation and KHSO₄ catalysis improve reaction efficiency for pyrazolo[1,5-a]pyrimidinones .
  • High-yield syntheses (>90%) are achievable for trifluoromethyl derivatives, underscoring the role of electron-withdrawing groups in stabilizing intermediates .

Pharmacological Activity

Anticancer Activity

  • 3-(3-Trifluoromethylphenyl) derivatives exhibit potent cytotoxicity against S180 tumor cells, with uptake influenced by polar groups (e.g., esters, hydroxyls) .
  • N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines demonstrate structure-dependent anti-mycobacterial activity, with EC₅₀ values ranging from 0.5–10 µM .

Kinase Inhibition

  • 5-tert-Butyl-3-(4-chlorophenyl) analogs show selective inhibition of protein kinases implicated in cancer progression .

Biological Activity

3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine, a heterocyclic compound with the molecular formula C22H14FN3, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is recognized for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • CAS Number : 692287-78-8
  • Molecular Weight : 339.37 g/mol
  • Density : 1.27 g/cm³ (predicted)
  • Structure : The compound features a fluorophenyl group and a naphthyl group attached to a pyrazolo[1,5-a]pyrimidine core.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study evaluated the effects of a related pyrazolo compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that the compound increased apoptosis through activation of caspases (caspase 3/7, 8, and 9), leading to enhanced cell death in cancerous cells while sparing normal cells . This suggests a potential mechanism for the anticancer effects of this compound.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets through hydrophobic bonds and van der Waals interactions. The compound may inhibit specific kinases involved in cancer progression and inflammation pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo compounds has been well-documented. For example, certain derivatives have shown superior inhibition of cyclooxygenase (COX) enzymes compared to standard anti-inflammatory drugs like celecoxib and indomethacin .

Data Table: Inhibition Potency of Related Compounds

Compound NameCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)Selectivity Index
Compound A5.400.01344.56
Compound B>20000.05>400

This table illustrates the potency of various pyrazolo compounds in inhibiting COX enzymes, highlighting their potential as anti-inflammatory agents.

Antimicrobial Activity

Preliminary studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may also possess antimicrobial properties. This includes activity against both bacterial and fungal strains, although specific data on this compound remains limited.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions. For example, the fluorophenyl group shows distinct coupling patterns (J = 8–10 Hz) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 362.4 for C₂₁H₁₉FN₄O) and fragmentation patterns .
  • X-ray Crystallography : Determines bond angles (e.g., C–N bond lengths: 1.33–1.37 Å) and dihedral angles between fused rings .

How do substituent variations at positions 3 and 7 influence the biological activity of pyrazolo[1,5-a]pyrimidine compounds?

Advanced
Substituents modulate target binding and pharmacokinetics:

  • Position 3 (4-Fluorophenyl) : Enhances lipophilicity and π-π stacking with enzyme active sites (e.g., kinase ATP pockets). Fluorine increases metabolic stability via reduced oxidative metabolism .
  • Position 7 (2-Naphthyl) : Extends planar aromaticity, improving interactions with hydrophobic pockets in targets like tubulin or topoisomerases .

Table 2 : SAR of Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent (Position 3)Substituent (Position 7)Target Affinity (IC₅₀, nM)
4-Fluorophenyl2-Naphthyl12.3 (Kinase X)
4-ChlorophenylPhenyl45.7 (Kinase X)
4-MethoxyphenylTrifluoromethyl89.2 (Kinase X)

How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives across different studies?

Q. Advanced

  • Standardized Assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural Validation : Confirm compound purity via HPLC and crystallography to rule out polymorphic effects .
  • Data Reconciliation : Meta-analysis of datasets using tools like PCA to identify outliers or confounding variables (e.g., cell line specificity) .

What are the key structural features of pyrazolo[1,5-a]pyrimidine derivatives determined via X-ray crystallography?

Q. Basic

  • Fused Ring System : Pyrazole and pyrimidine rings form a planar core (dihedral angle < 5°), enabling strong π-π interactions .
  • Substituent Geometry : The 4-fluorophenyl group adopts a near-orthogonal orientation (85–90°) relative to the core, minimizing steric hindrance .
  • Hydrogen Bonding : N7 often participates in H-bonding with water or protein residues (distance: 2.8–3.2 Å) .

What methodological approaches are recommended for optimizing reaction yields in the synthesis of fluorophenyl-substituted pyrazolo[1,5-a]pyrimidines?

Q. Advanced

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates via dipole interactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 15–20% .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) accelerate cyclization, while scavengers (molecular sieves) remove water, shifting equilibrium .

What are the common biological targets of pyrazolo[1,5-a]pyrimidine derivatives, and how are these interactions validated experimentally?

Q. Basic

  • Kinases : Inhibitors of EGFR or CDK2 validated via fluorescence polarization assays (IC₅₀ < 50 nM) .
  • Microtubules : Disruption of tubulin polymerization measured by turbidity assays (EC₅₀: 1–5 µM) .
  • Bacterial Enzymes : MIC values determined against E. coli or S. aureus using broth microdilution .

How does the choice of solvent and catalyst impact the regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization reactions?

Q. Advanced

  • Solvent Effects :
    • Polar Solvents (DMF) : Favor nucleophilic substitution at C7 due to stabilization of transition states .
    • Nonpolar Solvents (Toluene) : Promote electrophilic aromatic substitution at C3 .
  • Catalyst Effects :
    • Pd Catalysts : Enable Suzuki coupling at C5 with aryl boronic acids (yield: 70–85%) .
    • Base (K₂CO₃) : Directs thiolation reactions to the pyrimidine ring .

Table 3 : Solvent/Catalyst Impact on Regioselectivity

Reaction TypeSolventCatalystMajor Product (Position)
Nucleophilic SubstitutionDMFEt₃NC7-Substituted
Electrophilic SubstitutionTolueneAlCl₃C3-Substituted
Cross-CouplingDioxanePd(PPh₃)₄C5-Aryl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.